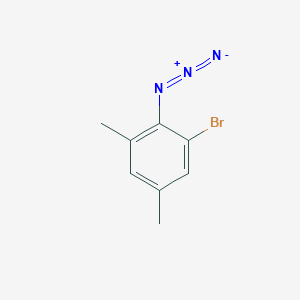![molecular formula C13H21NO2 B6617716 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol CAS No. 107411-69-8](/img/structure/B6617716.png)
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol, also known as BMP-2, is a small molecule compound with a range of potential applications in the scientific research field. BMP-2 is a derivative of the natural compound 2-methyl-2-propyl-1,3-propanediol and is synthesized through a number of different methods. It has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme transglutaminase, which is involved in a number of biochemical processes including the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has also been studied for its potential applications in the study of cell adhesion and cell migration. It has been used in the study of the migration of leukocytes, as well as in the study of the migration of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is not fully understood. It is believed to act as a substrate for the enzyme transglutaminase, which is involved in the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is also believed to interact with cell surface receptors, which are involved in the regulation of cell adhesion and migration.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol are not fully understood. However, it has been studied for its potential applications in the study of cell adhesion and cell migration. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been shown to inhibit the migration of leukocytes, as well as the migration of cancer cells. It has also been shown to induce the formation of cross-links between proteins and the formation of protein networks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its availability, its low cost, and its ability to induce the formation of cross-links between proteins and the formation of protein networks. The limitations of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its lack of specificity for certain cell types and its potential to interact with cell surface receptors.
Direcciones Futuras
The potential future directions for research into 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol include further study of its potential applications in biochemistry and physiology, as well as its potential use in drug development. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be studied for its potential applications in the study of cell adhesion and migration, as well as its potential to interact with cell surface receptors. Further research into the biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted. Finally, further research into the synthesis methods for 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted to improve its availability and cost-effectiveness.
Métodos De Síntesis
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol can be synthesized through a number of different methods. The most common method is the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution. This reaction yields 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol and benzyl bromide with a yield of around 80%. Other methods of synthesis include the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution, or the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in aqueous methanol.
Propiedades
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-2-methylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(10-15,11-16)9-14(2)8-12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYBUXXJNQXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
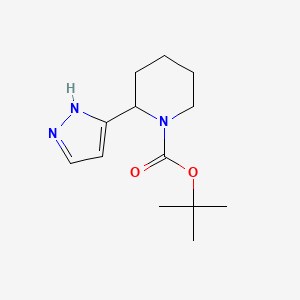


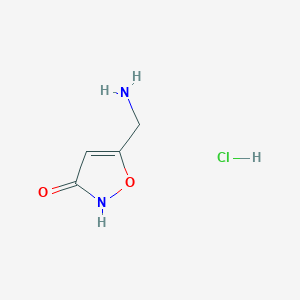
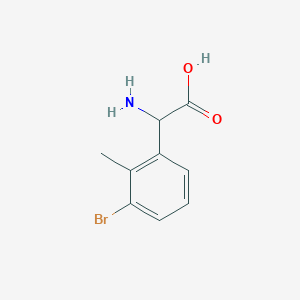
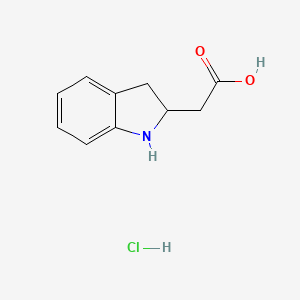


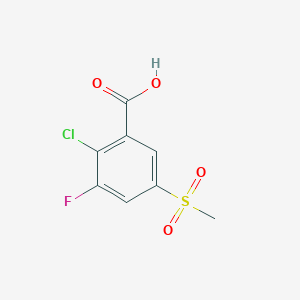
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
